molecular formula C22H19ClN2O2S2 B2967135 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-23-2

2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2967135
CAS No.: 403843-23-2
M. Wt: 442.98
InChI Key: DHBLXJGGVBKVMC-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic chemical building block designed for research and development. This complex molecule incorporates a dihydropyrazole core, a structure frequently investigated in medicinal chemistry for its diverse biological potential. Studies on similar pyrazoline derivatives have indicated that such compounds can exhibit a broad spectrum of biological activities, suggesting this compound's value in early-stage drug discovery research . The molecular architecture combines multiple pharmacophores, including a 4-chlorophenylthio ether and a thiophene ring, which may contribute to interactions with various biological targets. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in exploring new therapeutic agents, as a reference standard in analytical chemistry, or as a key precursor in organic synthesis. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBLXJGGVBKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the thioether class and incorporates a 1,2,4-triazole moiety. This compound is notable for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The following sections will discuss its biological activities, structure-activity relationships (SAR), and relevant studies.

Chemical Structure

The molecular formula of the compound is C24H21ClN4O2SC_{24}H_{21}ClN_{4}O_{2}S. The structural representation can be summarized as follows:

  • Molecular Formula : C24H21ClN4O2SC_{24}H_{21}ClN_{4}O_{2}S
  • SMILES Notation : COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organisms
1,2,4-triazole derivatives0.046 - 3.11MRSA, E. coli, Pseudomonas aeruginosa
Standard Antibiotics0.68 (Vancomycin), 2.96 (Ciprofloxacin)MRSA

The compound's thioether functionality may enhance its interaction with microbial enzymes, leading to increased potency against resistant strains .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, mercapto-substituted 1,2,4-triazoles have been reported to inhibit the proliferation of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .

Cell LineIC50 (μM)Compound
HCT-1166.2Triazole derivative
T47D43.4Triazole derivative
T47D27.3Another triazole derivative

The presence of electron-donating groups on the phenyl rings significantly enhances the anticancer activity of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis of similar thioether compounds suggests that:

  • Phenyl Substituents : Electron-donating groups on phenyl rings increase antimicrobial and anticancer activities.
  • Chain Length : The length of alkyl chains attached to the nitrogen atom can influence biological activity; longer chains may reduce efficacy .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazole-thioether hybrids:

  • Antibacterial Screening : A series of compounds were synthesized and tested against a panel of pathogens. Compounds with specific substitutions showed enhanced activity compared to standard treatments .
  • Anticancer Studies : Research indicated that certain derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name / Source R1 (Position 5) R2 (Position 3) Ethanone Substituent Notable Properties
Target Compound 4-Methoxyphenyl Thiophen-2-yl (4-Chlorophenyl)thio High lipophilicity (Cl, S)
Compound in 4-Fluorophenyl Triazol-4-yl Thiazole Antimicrobial activity
Compound in 4-Hydroxyphenyl Thiophen-2-yl Phenol Increased solubility (-OH)
Compound in 4-Methoxyphenyl Thiophen-2-yl Quinazolin-4-ylthio Enhanced π-π stacking (quinazoline)

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s (4-chlorophenyl)thio group increases lipophilicity compared to the phenol group in ’s analog, which may enhance membrane permeability .

Electronic Modulation :

  • The 4-methoxyphenyl group (target compound) provides electron donation, contrasting with the electron-withdrawing 4-fluorophenyl group in ’s antimicrobial analog .

Biological Activity :

  • Chloro-substituted pyrazolines (e.g., ) show antimicrobial activity, suggesting the target compound’s 4-chlorophenylthio group may confer similar properties .

Crystallographic and Computational Studies

  • X-ray Crystallography : Compounds like those in and are refined using SHELXL, enabling precise determination of bond lengths and angles critical for structure-activity relationships .

Q & A

Q. What are the established synthetic routes for this compound, and what optimization strategies are recommended?

The compound is synthesized via cyclocondensation of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid under reflux (6 hours), yielding 82% after recrystallization from ethanol . Key optimization steps include:

  • Solvent selection : Ethanol and DMF are critical for recrystallization to obtain high-purity crystals.
  • Catalyst use : While not explicitly mentioned for this compound, analogous pyrazoline syntheses often employ acid catalysts (e.g., HCl) to accelerate cyclization.
  • Reaction monitoring : Thin-layer chromatography (TLC) is recommended to track reaction progress .

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals that the molecule forms a 4,5-dihydro-1H-pyrazole core with two substituted aromatic rings. Key structural features include:

  • Dihedral angles : 6.69° between the pyrazole ring and 4-chlorophenyl group; 76.67° between the two aromatic rings .
  • Hydrogen bonding : Bifurcated C–H···O interactions (C5–H5A···O2 and C16–H16B···O2) create 1D chains along the [010] direction.
  • π-π stacking : C16–H16C···Cg1 interactions (Cg1 = centroid of the 4-methoxyphenyl ring) further stabilize the crystal lattice .
    Refinement was performed using SHELXL-2018 with isotropic displacement parameters for hydrogen atoms .

Q. What spectroscopic techniques are used for characterization, and what key peaks confirm the structure?

  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–S), and ~1100 cm⁻¹ (C–O–C) confirm functional groups .
  • ¹H NMR : Signals at δ 2.5–3.5 ppm (pyrazoline CH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) align with expected substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) elucidate electronic properties and reactive sites?

  • Electrostatic potential (ESP) maps : Generated using Multiwfn , these maps identify nucleophilic/electrophilic regions (e.g., sulfur and carbonyl groups) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, relevant for biological activity or catalytic applications.
  • Natural bond orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals) .

Q. How do crystallographic data resolve contradictions in bond-length or angle discrepancies?

  • Refinement protocols : SHELXL’s constraints (e.g., riding hydrogen models) and anisotropic displacement parameters for non-H atoms reduce systematic errors .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R-factor convergence (<5%) ensures reliability .
    For example, the C–S bond length (1.76 Å) in this compound matches sulfur-containing analogs, resolving potential discrepancies with non-pyrazoline thioethers .

Q. What strategies address low yields or impurities in scaled-up syntheses?

  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., uncyclized intermediates).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
  • Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) improve selectivity in analogous thioether syntheses .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Substituent effects : The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
  • Thiophene substitution : Analogous compounds with thiophene moieties show antibacterial activity via intercalation or enzyme inhibition .
  • Targeted modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl ring could modulate reactivity in electrophilic environments.

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and CCDC deposition (e.g., CIF files) to ensure reproducibility .
  • Computational workflows : Combine Gaussian (DFT) with Multiwfn for comprehensive electronic analysis .
  • Synthetic protocols : Adopt hydrazine hydrate in acetic acid for pyrazoline cyclization, with TLC monitoring .

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